molecular formula C20H22FN3O2 B5599290 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide

Cat. No. B5599290
M. Wt: 355.4 g/mol
InChI Key: MWLZJAYASIMEQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds indicates a variety of synthesis methods that could be applied or adapted to our compound of interest. For instance, the cyclocondensation method has been utilized for synthesizing acetamide derivatives, involving reactions between substituted phenyl-spiro indole-thiazolidine and thiolactic acid (Saxena et al., 2011). Similar approaches, focusing on the reactivity of specific functional groups within the molecule, may be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy (Khodot & Rakitin, 2022). These methods provide detailed insights into the molecular architecture, including the arrangement of functional groups and the overall three-dimensional structure, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions and Properties

Chemical reactions involving similar acetamide compounds typically explore their reactivity towards various reagents, highlighting their potential in synthesizing novel derivatives with specific functional modifications. For example, derivatives have been synthesized to explore antibacterial activities, suggesting a framework for modifying our compound to enhance its reactivity or introduce new functionalities (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structure, offer insights into the handling and application of the compound . For instance, studies on the crystal structure and hydrogen bonding patterns provide information on the stability and solubility of the compound, which are essential for its practical application (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and conditions, are vital for understanding how the compound interacts in various environments. The synthesis and bioactivity studies of acetamide derivatives, for instance, offer a glimpse into the chemical behavior of such compounds, potentially guiding the development of new materials or drugs (Yu et al., 2020).

properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-12-15(13-7-5-8-16(21)20(13)22-12)10-19(25)24(2)11-17-14-6-3-4-9-18(14)26-23-17/h5,7-8,22H,3-4,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLZJAYASIMEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)CC3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide

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